molecular formula C16H21NO2S B2664279 {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE CAS No. 851116-98-8

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE

Cat. No.: B2664279
CAS No.: 851116-98-8
M. Wt: 291.41
InChI Key: NQKVBANGTFUXBO-UHFFFAOYSA-N
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Description

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE is a tertiary amine derivative featuring a phenyl ring substituted with ethoxy and thiophen-2-ylmethoxy groups at positions 3 and 4, respectively, and an ethylamine moiety at the benzylic position. Its synthesis likely involves multi-step functionalization of the phenyl ring, followed by alkylation or reductive amination to introduce the ethylamine group. The presence of the thiophene moiety may enhance π-π interactions in receptor binding, while the ethoxy group could influence solubility and metabolic stability .

Properties

IUPAC Name

N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-3-17-11-13-7-8-15(16(10-13)18-4-2)19-12-14-6-5-9-20-14/h5-10,17H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKVBANGTFUXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE, typically involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name Key Structural Features Molecular Weight Notable Substituents CAS Number
{[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}(ETHYL)AMINE (Target) Ethoxy (C₃), thiophen-2-ylmethoxy (C₅H₅S), ethylamine ~295.4 (estimated) Thiophene (2-position), ethoxy Not provided
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine Chloro (Cl), ethoxy (C₃), methoxy (OCH₃), thiophen-2-ylmethylamine 356.89 Chloro, methoxy, thiophene (2-position) 880805-17-4
3-ETHOXY-4-(ETHOXYCARBONYL)-PHENYL ACETIC ACID-D10 Ethoxy (C₃), ethoxycarbonyl (COOEt), deuterated acetic acid 282.3 (C₁₃H₆D₁₀O₅) Ethoxycarbonyl, deuterium 1246817-24-2
(2-THIENYLMETHYL)((4-(TRIFLUOROMETHOXY)PHENYL)SULFONYL)AMINE Trifluoromethoxy (CF₃O), sulfonamide (SO₂NH), thiophen-2-ylmethyl 337.34 Trifluoromethoxy, sulfonamide 263387-19-5
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine Methyl (CH₃), thiophen-3-yl, isopropylamine 245.4 Thiophene (3-position), isopropyl 1553187-05-5

Key Comparisons :

Substituent Effects on Reactivity and Binding: The chloro and methoxy groups in 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (CAS 880805-17-4) increase electronegativity and steric hindrance compared to the target compound. This may enhance binding affinity to hydrophobic pockets in receptors but reduce solubility .

Functional Group Variations: The sulfonamide moiety in the compound from contrasts with the target’s tertiary amine. Sulfonamides are known for hydrogen-bonding capabilities, which could enhance target engagement in enzyme inhibition . The deuterated acetic acid in 3-ETHOXY-4-(ETHOXYCARBONYL)-PHENYL ACETIC ACID-D10 (CAS 1246817-24-2) is structurally distinct but highlights isotopic labeling applications, which are irrelevant to the amine-based target .

Thiophene Position and Steric Effects :

  • {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine (CAS 1553187-05-5) features a thiophen-3-yl group instead of 2-position, altering electronic distribution and steric interactions. The isopropylamine group may reduce conformational flexibility compared to the target’s ethylamine .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~295.4) is lower than the chlorinated analog (356.89) but higher than the isopropylamine derivative (245.4). This suggests a balance between solubility (favored by lower MW) and binding affinity (enhanced by bulkier groups).

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